4,4-Difluoropiperidine-2-carboxylic acid
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Overview
Description
4,4-Difluoropiperidine-2-carboxylic acid is a fluorinated organic compound with the molecular formula C6H9F2NO2. This compound is characterized by the presence of two fluorine atoms attached to the piperidine ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
The synthesis of 4,4-Difluoropiperidine-2-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the selective introduction of fluorine atoms .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. These methods are designed to meet the demand for high-purity this compound in various applications .
Chemical Reactions Analysis
4,4-Difluoropiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
4,4-Difluoropiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: This compound is studied for its potential as a bioisostere in drug design, where the fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
4,4-Difluoropiperidine-2-carboxylic acid can be compared with other fluorinated piperidine derivatives, such as:
4-Fluoropiperidine-2-carboxylic acid: This compound has a single fluorine atom, which may result in different reactivity and biological activity.
4,4-Difluoropiperidine: Lacking the carboxylic acid group, this compound exhibits distinct chemical properties and applications.
2,2-Difluoropiperidine-4-carboxylic acid: The position of the fluorine atoms affects the compound’s stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable in various research and industrial applications .
Properties
IUPAC Name |
4,4-difluoropiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)1-2-9-4(3-6)5(10)11/h4,9H,1-3H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKRVNGNCNQGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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